molecular formula C7H14B2ClF9N2 B045749 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 140681-55-6

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Cat. No. B045749
CAS RN: 140681-55-6
M. Wt: 354.3 g/mol
InChI Key: TXRPHPUGYLSHCX-UHFFFAOYSA-N
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Description

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an electrophilic fluorinating reagent . It is used for the greener fluorination of acetoacetamides in PEG-400 . This compound is also a highly effective and versatile source of electrophilic fluorine .


Synthesis Analysis

The synthesis of this compound involves its use as a reagent for electrophilic fluorination . It also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and is used in the synthesis of organofluorine .


Molecular Structure Analysis

The molecular structure of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is represented by the empirical formula C7H14B2ClF9N2 . It has a molecular weight of 354.26 .


Chemical Reactions Analysis

This compound is used as a reagent for electrophilic fluorination . It also acts as a selective oxidizing agent . It is a highly effective and versatile source of electrophilic fluorine and is used in the synthesis of organofluorine .


Physical And Chemical Properties Analysis

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a white solid with a melting point of 260 °C . It is stable in air and to moisture . It is a dicationic salt soluble in cold water or dilute hydrochloric acid .

Scientific Research Applications

Electrophilic Fluorination

Selectfluor is one of the most reactive electrophilic fluorinating reagents available . It is used for the replacement of hydrogen atoms with fluorine substituents in organic substrates . This is due to the strong electronegativity of fluorine and the relatively small steric footprint of fluorine atoms .

Oxidation of Alcohols and Phenols

Selectfluor also serves as a strong oxidant . This property is useful in other reactions in organic chemistry, such as the oxidation of alcohols and phenols .

Electrophilic Iodination

In the field of electrophilic iodination, Selectfluor activates the I–I bond in the I2 molecule . This makes it a valuable tool in the synthesis of organoiodine compounds .

Transition Metal Oxidant

Selectfluor has been used as a transition metal oxidant in organic reactions . This includes selective oxidations, transition metal-catalyzed cross-couplings, and condensation reactions .

Fluorine Cation Initiator

As a fluorine cation initiator, Selectfluor has been used in various organic reactions . This includes regioselective ring-opening reactions .

Radical Initiator

Selectfluor has been used as a radical initiator in organic synthesis . This includes the activation of π-bonds in tandem Diels–Alder/Diels–Alder carbene-transfer reactions .

Fluorine-free Functional Reagent

Selectfluor has been used as a “fluorine-free” functional reagent in organic synthesis . This includes its use in the upcycling of an overlooked reaction waste product for a high value-added application .

Safe and Stable Reagent

Selectfluor is not only highly reactive but also safe, nontoxic, and easy to handle . It has good solubility and stability in polar solvents (MeCN, DMF, H2O, and MeOH), low toxicity, and good utility as an oxidant .

Safety And Hazards

This compound is moderately toxic, with a male rat oral LD50 of 640 mg kg?1 and a female rat LD50 of 350–500 mg kg?1 . It is an irritant to the eye and respiratory system . Always use approved dust mask (or respirator), gloves, and safety glasses when handling the solid .

properties

IUPAC Name

1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRPHPUGYLSHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14B2ClF9N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

CAS RN

140681-55-6
Record name Selectfluor
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
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Record name 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE)
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Synthesis routes and methods

Procedure details

Treatment to a vigorously-stirred cold (-35° C.) solution of the slightly impure 1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate (1.01 g, 7.28 mmol) and sodium tetrafluoroborate (0.80 g, 7.28 mmol) in dry acetonitrile (200 cm3) with neat fluorine at 10-20 mmHg (1.3-2.7 kPa) pressure until its uptake appeared to cease provided 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (2.20 g, 6.51 mmol, 89%), almost pure according to elemental analysis (C, 24.4: H, 4.6: N, 7.9%. Calc. C, 23.7; H, 3.95; N, 7.9%) and n.m.r. analysis [δF (solution in D2O; ext. CF3CO2H ref.) 125.5 (br. s; FN+), -72.0 (s; BF4-) p.p.m. (a trace of F- impurity caused an absorption at -50.7 p.p.m.); δH (same soln.) 4.53 (m; 3×CH2), 4.97 (m; 3×CH2), 5.50 (s; CH2Cl) p.p.m. (residual H in D2O, 4.70 p.p.m.)](isolated by filtering the product to remove NaF then evaporating the filtrate to remove CH3CN). This bis(tetrafluoroborate) melted with decomposition at 170° C. (turning brown at about 160° C.) after recrystallisation from an acetonitrile-diethyl ether mixture; rapidly liberated iodine from potassium iodine (moist starch-iodide paper); and converted phenol in warm acetonitrile to a mixture of ortho- and parafluorophenol.
Name
1-chloromethyl-4-aza-1-azoniabicyclo [2.2.2]octane tetrafluoroborate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Reactant of Route 2
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Q & A

A: Selectfluor acts as an electrophilic fluorinating agent, transferring a fluorine atom to electron-rich centers in organic molecules, such as activated aromatic rings, alkenes, and enamines. [, , , , , ] This interaction often leads to the formation of C-F bonds.

A: Yes, while primarily known for electrophilic fluorination, Selectfluor can mediate or catalyze a variety of "fluorine-free" transformations. These include oxidations, iodination, bromination, chlorination, nitration, thiocyanation, sulfenylation, alkylation, alkoxylation, heterocycle formation, and deprotection reactions. [, ]

A: In the case of phenyl-substituted alkenes, reactions with Selectfluor in the presence of nucleophiles like water or methanol lead to the formation of vicinal fluorohydroxy or fluoromethoxy alkanes, respectively. [, ] This contrasts with reactions in the absence of nucleophiles, where Ritter-type fluoroamidation occurs.

A: Selectfluor has a molecular formula of C7H14B2ClF9N2 and a molecular weight of 354.26 g/mol. []

A: 1H NMR and 19F NMR spectroscopy are commonly employed to assess the purity and structural features of Selectfluor. []

A: While Selectfluor has an apparent melting point of 190 °C, it can undergo exothermic decomposition at temperatures exceeding 80 °C. []

A: Selectfluor exhibits good solubility in acetonitrile and water. It is also soluble in methanol, ethanol, and acetone, but less so than in acetonitrile. While soluble in DMF and pyridine, Selectfluor can react slowly with these solvents upon heating. It reacts rapidly and exothermically with DMSO. []

A: Selectfluor facilitates a high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars and their glycosides from glycals in the presence of a nucleophile. This method extends to the synthesis of glycosyl fluorides and glycosides from anomeric hydroxy or thioglycoside derivatives. []

A: Yes, gold(I)-catalyzed fluorination-hydration of 2-alkynylphenol derivatives using Selectfluor provides a route to α-fluoro benzofuranones. This reaction involves the formation of C-O, C=O, and C-F bonds in a single step through a gold(I)/gold(III) redox catalytic cycle. []

A: Selectfluor acts as an activator of elemental iodine, enabling the selective introduction of an iodine atom at the α-carbon of aryl alkyl ketones. This reaction proceeds efficiently in methanol as the solvent. [, ]

A: Selectfluor reacts with enamines derived from β-dicarbonyl and monocarbonyl compounds under mild conditions, leading to the formation of difluorinated carbonyl compounds in high yields. []

A: Selectfluor offers several advantages over other electrophilic fluorinating reagents, including its ease of handling, commercial availability, and high selectivity. [, ] It is considered a safer and more convenient reagent compared to alternatives like perchloryl fluoride. []

A: Computational studies, including ab initio calculations, have been employed to model the mechanism of Selectfluor addition to unsaturated systems. These studies have provided insights into the regioselectivity and transition state structures involved in these reactions. []

A: The presence of the N-F bond in the diazoniabicyclo[2.2.2]octane ring system of Selectfluor is crucial for its electrophilic fluorinating ability. [, ] Modifications to this core structure can significantly alter its reactivity and selectivity. [, ]

A: Selectfluor is best stored below 38 °C, with lower temperatures being preferable for bulk storage. It should be handled with care, avoiding contact with skin, eyes, and respiratory tract. []

A: Selectfluor is moderately toxic and can be an irritant. Therefore, appropriate personal protective equipment, including a dust mask, gloves, and safety glasses, should always be worn when handling this reagent. []

ANone: The provided research focuses on the chemical properties and synthetic applications of Selectfluor. Information regarding pharmacological properties like PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, etc., is not covered in these studies.

A: Yes, several other reagents can be used for fluorination and other transformations depending on the specific substrate and desired outcome. Some examples include N-fluorobenzenesulfonimide (NFSI), xenon difluoride (XeF2), perchloryl fluoride (ClO3F), and various N-fluoropyridinium salts. [, , , , , ]

A: Both Selectfluor and NFSI are commonly used as electrophilic fluorinating reagents. Selectfluor generally exhibits higher reactivity compared to NFSI, while NFSI often provides better selectivity. The choice between the two reagents depends on the specific substrate and desired reaction outcome. [, , ]

ANone: Specific details on recycling and waste management of Selectfluor are not covered in the provided research. It's important to handle and dispose of Selectfluor and its byproducts according to established chemical waste disposal guidelines.

ANone: The research on Selectfluor leverages a range of analytical techniques, including NMR spectroscopy, X-ray crystallography, and computational chemistry tools. Access to specialized equipment and expertise in these areas is essential for conducting research in this field.

A: Selectfluor was first reported as a fluorinating reagent in the early 1990s and has since gained significant attention due to its versatility and effectiveness. [, ]

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